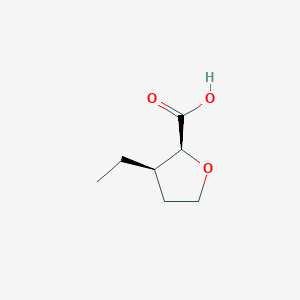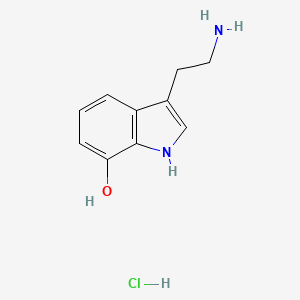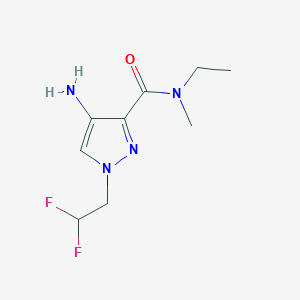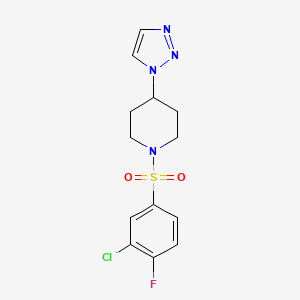
(2S,3R)-3-Ethyloxolane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity) .科学的研究の応用
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids are recognized for their role as precursors to a variety of industrial chemicals and have been studied for their inhibitory effects on microbes used in fermentative production processes. Understanding the mechanisms behind this inhibition can aid in developing strategies to engineer more robust microbial strains for industrial applications, suggesting a potential area of application for (2S,3R)-3-Ethyloxolane-2-carboxylic acid in biotechnology and microbial engineering (Jarboe, Royce, & Liu, 2013).
Antioxidant Activity
Research on antioxidants is crucial in food engineering, medicine, and pharmacy. Carboxylic acids, including derivatives like (2S,3R)-3-Ethyloxolane-2-carboxylic acid, could be significant in studying the antioxidant activity. Different methods used to determine antioxidant activity provide a comprehensive understanding of how these compounds can be applied in evaluating the antioxidant capacity of complex samples, potentially impacting health and food preservation (Munteanu & Apetrei, 2021).
Peptide Studies
The role of carboxylic acids in peptide synthesis and structure analysis is evident in studies involving spin label probes like TOAC. These studies highlight how modifications in peptide structure, including the incorporation of specific carboxylic acids, can influence peptide dynamics, secondary structure, and interactions with membranes. This knowledge is fundamental in developing therapeutic peptides and understanding biological mechanisms at the molecular level (Schreier et al., 2012).
Environmental Remediation
Carboxylic acids have been explored for their role in environmental remediation, particularly in the detoxification of pollutants like Cr(VI) to less toxic forms. The mechanisms behind these reduction processes and the effectiveness of carboxylic acids in various environmental conditions suggest a potential application area for (2S,3R)-3-Ethyloxolane-2-carboxylic acid in treating contaminated water and sites, providing insights into sustainable and clean reagent use in environmental cleanup efforts (Jiang et al., 2019).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2S,3R)-3-ethyloxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-5-3-4-10-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXHUMKYSYTEON-RITPCOANSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCOC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CCO[C@@H]1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-3-Ethyloxolane-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(methylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)piperidine-3-carboxamide](/img/structure/B2525100.png)
![2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B2525103.png)
![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2525104.png)
![2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine](/img/structure/B2525105.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2525106.png)


![2-[2-(benzenesulfonylimino)-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2525109.png)

![N-(2,5-dimethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2525112.png)
![2-(2-Morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2525113.png)
![Tert-butyl 4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxylate](/img/structure/B2525116.png)
![2-(4-ethoxyphenyl)-9-methyl-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2525117.png)
